3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Description
Properties
IUPAC Name |
3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)4-3-8-12-13-10(16-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYLTZJABUXLCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid generally follows a sequence of:
- Formation of amidoxime intermediate from the corresponding nitrile,
- Cyclization with an anhydride or acid derivative to form the 1,3,4-oxadiazole ring,
- Introduction or retention of the propanoic acid side chain.
This approach exploits the reactivity of amidoximes and acid anhydrides to efficiently construct the oxadiazole heterocycle.
Stepwise Preparation Details
Amidoxime Formation
- Starting from the nitrile precursor (often a pyridinyl-substituted nitrile), hydroxylamine hydrochloride is reacted in an aqueous-ethanol solution.
- Anhydrous sodium carbonate is added slowly to maintain basic conditions.
- The reaction is typically conducted at elevated temperatures (~358 K) for several hours (e.g., 5 hours).
- The amidoxime intermediate precipitates upon concentration and is isolated by filtration and drying.
Cyclization to 1,3,4-Oxadiazole
- The amidoxime is mixed with an acid anhydride, such as succinic anhydride, in a stoichiometric ratio (e.g., 1:2).
- The mixture is heated in an oil bath at elevated temperature (~403 K) for several hours (e.g., 4 hours).
- This step induces cyclodehydration, forming the 1,3,4-oxadiazole ring fused with the propanoic acid moiety.
- The product is cooled, washed with cold water to remove impurities, and recrystallized from ethanol or methanol to yield pure crystals suitable for further characterization.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Amidoxime formation | Nitrile + hydroxylamine hydrochloride + Na2CO3 | 358 K | 5 hours | Aqueous ethanol medium, slow addition |
| Cyclization | Amidoxime + succinic anhydride | 403 K | 4 hours | Oil bath heating, followed by washing |
| Purification | Recrystallization from ethanol/methanol | Room temp | Variable | Produces crystals for X-ray diffraction |
Structural and Mechanistic Insights
- The carboxyl group in the final compound is slightly rotated (~8.4°) relative to the oxadiazole ring plane, indicating a non-planar but near coplanar arrangement of the heterocycle and substituents.
- The aliphatic propanoic acid chain adopts an extended zigzag conformation.
- Intermolecular hydrogen bonding (O—H···N) in the crystal lattice forms one-dimensional chains, which may influence crystallinity and purity.
- The pyridin-3-yl substituent is nearly coplanar with the oxadiazole ring, facilitating conjugation and potentially affecting biological activity.
Alternative Synthetic Approaches
While the above method is established, alternative methods reported in literature and patents include:
- Use of different acid anhydrides or acid chlorides for cyclization to tailor the side chain.
- Employing dehydrating agents or catalysts such as phosphinic chloride or trifluoroacetic anhydride to promote ring closure.
- Variation of solvents including toluene, acetonitrile, or dimethylformamide to optimize reaction rates and yields.
- Use of hydrazine derivatives and oxalate intermediates in multi-step sequences to form the oxadiazole ring.
These variations allow fine-tuning of reaction conditions for improved yield, purity, or scalability.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting material | Pyridin-3-yl nitrile | Precursor for amidoxime formation |
| Amidoxime formation temp | 358 K (85°C) | Aqueous ethanol solvent system |
| Amidoxime formation time | 5 hours | Stirring under basic conditions |
| Cyclization reagent | Succinic anhydride | Stoichiometric excess (~2 equiv) |
| Cyclization temp | 403 K (130°C) | Oil bath heating |
| Cyclization time | 4 hours | Promotes ring closure |
| Purification solvent | Ethanol or methanol | Recrystallization for purity |
| Yield | Moderate to high (varies with scale) | Dependent on reaction control and purification |
Research Findings and Practical Notes
- The amidoxime intermediate is a key isolable species and its purity directly affects the cyclization efficiency.
- Controlled addition of sodium carbonate is critical to maintain pH and avoid side reactions.
- Heating times and temperatures must be optimized to balance reaction completion and decomposition risk.
- Recrystallization solvents influence crystal morphology and suitability for structural studies.
- The described method yields crystalline products suitable for X-ray diffraction, confirming molecular structure and conformation.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid typically involves the reaction of pyridine derivatives with oxadiazole-based compounds. The characterization of these compounds is performed using various spectroscopic techniques such as:
- Proton Nuclear Magnetic Resonance (NMR)
- Carbon NMR
- Fourier Transform Infrared Spectroscopy (FTIR)
- Mass Spectrometry
These methods confirm the structural integrity and purity of the synthesized compounds. For instance, a study reported successful synthesis through a reaction involving picolinohydrazide with unsymmetrical anhydrides, yielding compounds with significant biological activity .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial activity against various pathogens. A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli, revealing promising results. For instance, specific derivatives showed zones of inhibition greater than standard antibiotics like Fluconazole .
Table 1: Antimicrobial Activity of Synthesized Compounds
| Compound | Zone of Inhibition (mm) at 75 µg | Zone of Inhibition (mm) at 100 µg |
|---|---|---|
| Compound 3c | 13 | 15 |
| Compound 3d | 12 | 17 |
| Compound 3e | 9 | 17 |
| Compound 3b | 12 | 14 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies indicate that certain derivatives possess low IC50 values, suggesting strong efficacy against cancer cell lines. For example, specific derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity of Selected Derivatives
| Compound | IC50 Value (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| Compound 6h | 20.12 ± 6.20 | 0.92 ± 0.1 (Doxorubicin) |
| Compound 6j | 10.84 ± 4.2 | - |
| Compound 6e | 24.57 ± 1.62 | - |
Mechanism of Action
The mechanism of action of 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Key Variations
The target compound is compared to analogs with variations in:
- Oxadiazole isomerism (1,3,4- vs. 1,2,4-oxadiazoles).
- Aryl substituents (pyridinyl, chlorophenyl, methoxyphenyl).
- Linker groups (direct bond vs. thioether/sulfanyl).
Table 1: Structural and Physicochemical Comparison
Impact of Substituents and Linkers
- Pyridinyl vs. Phenyl Groups: Replacement of pyridin-3-yl with phenyl (e.g., 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid ) removes the pyridine nitrogen, reducing hydrogen-bonding capacity and altering electronic properties.
- Thioether Linkers: Compounds like 3-((5-(2,4-Dichlorophenyl)-...)thio)propanoic acid introduce a sulfur atom, increasing conformational flexibility and altering electronic distribution. This modification correlates with enhanced inhibitory potency against Rho kinases .
Biological Activity
3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid (CAS No. 933730-18-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₉N₃O₃, with a molecular weight of 219.20 g/mol. Its structure features a pyridine ring and an oxadiazole moiety, which are known for contributing to various biological activities.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar oxadiazole compounds possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 4.69 µM to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 4.69 | Bacillus subtilis |
| Compound B | 5.64 | Staphylococcus aureus |
| Compound C | 2.33 | Escherichia coli |
| Compound D | 16.69 | Candida albicans |
Anticancer Activity
The anticancer potential of oxadiazole-containing compounds has been explored in various studies. For example, certain derivatives have been reported to inhibit the growth of cancer cell lines by inducing apoptosis or disrupting cell cycle progression. One study found that a related oxadiazole compound inhibited cell proliferation in human cancer cells with an IC50 value in the micromolar range .
Case Study: Anticancer Effects
In a study assessing the effects of this compound on cancer cell lines, significant inhibition of cell viability was observed at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased levels of caspase activity.
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests a potential therapeutic application in inflammatory diseases.
Table 2: Anti-inflammatory Effects
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound E | 70% (TNF-alpha) | 10 |
| Compound F | 65% (IL-6) | 10 |
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| 1H NMR | Pyridyl H: δ 8.6–9.0 (m); Oxadiazole CH₂: δ 3.2 (t) | |
| 13C NMR | C=O (carboxylic acid): δ 172; Oxadiazole C: δ 165 | |
| IR | 1675 cm⁻¹ (C=N), 3300 cm⁻¹ (O-H) |
Q. Table 2: Common Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low cyclization yield | Use HATU/DIPEA coupling agents | |
| Oxadiazole hydrolysis | Avoid acidic conditions; buffer at pH 7.0 | |
| Purification issues | Silica gel chromatography (EtOAc/hexane) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
